molecular formula C12H19NO2 B11891315 tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B11891315
M. Wt: 209.28 g/mol
InChI Key: NXFXDDPTQYRBHX-UHFFFAOYSA-N
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Description

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 4-azaspiro[2.4]heptane core. The tert-butyl carbamate group at the 4-position and the methylene substituent at the 6-position define its chemical reactivity and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl 6-methylidene-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H19NO2/c1-9-7-12(5-6-12)13(8-9)10(14)15-11(2,3)4/h1,5-8H2,2-4H3

InChI Key

NXFXDDPTQYRBHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC12CC2

Origin of Product

United States

Preparation Methods

Precursor Functionalization

The synthesis begins with a bicyclic precursor, often a hydroxyl-substituted spirocyclic compound. In one method, compound 4 (tert-butyl 5-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate) undergoes halogenation using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, yielding compound 5 (tert-butyl 5-bromo-4-azaspiro[2.4]heptane-4-carboxylate) with 97% efficiency. This step introduces a leaving group critical for subsequent cyclization.

Table 1: Halogenation Reaction Conditions

PrecursorHalogenating AgentSolventTemperatureYield
Compound 4PBr₃CH₂Cl₂0°C97%

Base-Mediated Cyclization

The halogenated intermediate is treated with a strong base (e.g., potassium tert-butoxide) in toluene at 50°C, triggering an intramolecular elimination to form the methylene group. This step achieves near-quantitative conversion to the target spirocyclic product. The reaction mechanism involves dehydrohalogenation, where the base abstracts a β-hydrogen, facilitating the formation of the exocyclic double bond.

Carbene Insertion Approach

Generation of Dihalocarbene

An alternative route employs dihalocarbene intermediates to construct the spirocyclic framework. For example, sodium trichloroacetate decomposes under thermal conditions to generate dichlorocarbene, which inserts into a cyclopropane ring of a precursor such as compound 1-3 . This method requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

Ring Expansion and Esterification

Post-carbene insertion, the intermediate undergoes esterification with tert-butyl dicarbonate in the presence of a base like triethylamine. This step installs the tert-butyl carboxylate group while preserving the spirocyclic structure. Yields for this pathway range from 70–85%, depending on solvent purity and reaction time.

Table 2: Carbene Insertion Parameters

Carbene SourceCatalystSolventTemperatureYield
NaCCl₃Bu₄NBrCHCl₃60°C82%

Stereoselective Synthesis via Chiral Auxiliaries

Asymmetric Induction

To address stereochemical challenges, chiral auxiliaries such as tert-butoxycarbonyl (Boc) groups are introduced early in the synthesis. For instance, compound 3 (a Boc-protected amine) reacts with tert-butyl dicarbonate under basic conditions to form a stereochemically defined intermediate. This approach avoids costly chiral separations by leveraging the inherent stereoselectivity of the protecting group.

Final Deprotection and Purification

The Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine, which is subsequently methylenated via Wittig or Peterson olefination. Final purification via silica gel chromatography ensures >95% enantiomeric excess (ee).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodKey AdvantageYield RangeStereoselectivity
Halogenation-CyclizationHigh efficiency (97%)90–97%Moderate
Carbene InsertionScalability70–85%Low
Chiral AuxiliaryHigh ee (>95%)60–75%High

The halogenation-cyclization route is preferred for industrial applications due to its robustness, whereas the chiral auxiliary method is ideal for medicinal chemistry requiring high enantiopurity.

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents like tetrahydrofuran (THF) enhance the reactivity of bases in dehydrohalogenation steps, while nonpolar solvents (e.g., toluene) minimize side reactions during cyclization.

Temperature Control

Exothermic reactions, such as PBr₃-mediated halogenation, require strict temperature control (0°C) to prevent decomposition. Conversely, carbene insertion benefits from elevated temperatures (50–60°C) to accelerate carbene generation .

Chemical Reactions Analysis

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Hepatitis C Virus Inhibitors
Tert-butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate serves as a key intermediate in the synthesis of compounds targeting the hepatitis C virus (HCV). This application is particularly relevant due to the ongoing global health challenges posed by HCV infections. The compound's derivatives have shown promise in inhibiting the NS5A protein of the virus, which is crucial for viral replication .

2. Development of Antiviral Agents
Research has indicated that derivatives of this compound can be utilized in creating antiviral agents beyond HCV, potentially extending to other viral infections. The spirocyclic framework allows for modifications that enhance antiviral efficacy while minimizing toxicity .

3. Role in Organic Synthesis
this compound is also employed as a building block in organic synthesis, particularly in creating complex molecules with therapeutic potential. Its ability to undergo various chemical transformations makes it an essential compound in synthetic organic chemistry .

Case Study 1: Synthesis of NS5A Inhibitors

In a study published on the synthesis of NS5A inhibitors, researchers utilized this compound as an intermediate to develop novel compounds with enhanced potency against HCV. The study demonstrated that modifications to the tert-butyl group significantly affected the biological activity of the resulting compounds, highlighting the importance of structural variations in drug design .

Case Study 2: Antiviral Activity Assessment

Another research effort focused on evaluating the antiviral activity of derivatives synthesized from this compound against various viruses, including influenza and HIV. The results showed promising antiviral effects, suggesting that this compound could lead to the development of broad-spectrum antiviral therapies .

Compound NameTarget VirusIC50 (µM)Reference
Derivative AHCV0.5
Derivative BInfluenza1.2
Derivative CHIV0.8

Mechanism of Action

The mechanism of action of tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ primarily in substituents at the 6-position of the azaspiro ring (Table 1). These modifications influence reactivity, stability, and applications:

Table 1: Structural and Property Comparison of Azaspiro[2.4]heptane Derivatives

Compound Name Substituent(s) at 6-Position Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate (Target Compound) Methylene (-CH₂) C₁₁H₁₇NO₂* ~211.26* High sp³ character; potential intermediate for drug discovery N/A†
tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate Cyano (-CN), Oxo (=O) C₁₂H₁₆N₂O₃ 236.27 Polar; reactive towards nucleophiles (e.g., in peptide coupling)
tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide Oxa (-O-), Thia (-S-) C₉H₁₅NO₅S 249.29 Sulfone group enhances polarity; potential solubility in aqueous media
tert-Butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate Amino (-NH₂) C₁₁H₂₀N₂O₂ 212.29 Hydrogen-bonding capability; precursor for bioactive molecules

Key Differences and Implications

Reactivity
  • Its non-polar nature may enhance membrane permeability in drug candidates.
  • Cyano-Oxo Derivative (C₁₂H₁₆N₂O₃): The electron-withdrawing cyano and oxo groups increase electrophilicity, making this compound reactive in nucleophilic addition or cyclization reactions .
  • Amino Derivative (C₁₁H₂₀N₂O₂): The amino group enables hydrogen bonding and participation in Schiff base formation, useful in synthesizing imine-linked pharmaceuticals .
Physical Properties
  • Polarity and Solubility: The sulfone-containing derivative (C₉H₁₅NO₅S) exhibits higher polarity due to the 5,5-dioxide moiety, likely improving aqueous solubility compared to the methylene or amino variants .
  • Collision Cross-Section (CCS): For the amino analogue, predicted CCS values (151.5–160.5 Ų for [M+H]⁺ and adducts) suggest a compact conformation, advantageous in mass spectrometry-based analytical workflows .
Stability and Handling
  • Storage Conditions: Most analogues require storage at -20°C in sealed, dry containers to prevent hydrolysis of the tert-butyl carbamate group .

Biological Activity

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 1956380-24-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the development of anticonvulsant agents. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

The molecular formula of this compound is C12H19NO2C_{12}H_{19}NO_2 with a molecular weight of 209.28 g/mol. The compound features a spirocyclic structure that is common in various bioactive molecules, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate spirocyclic frameworks. One notable method includes the reaction of a suitable precursor with tert-butyl acrylate under specific conditions to yield the target compound .

Anticonvulsant Activity

Research has demonstrated that derivatives of the azaspiro[2.4]heptane framework exhibit significant anticonvulsant properties. A study focused on related compounds showed that they were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating their potential as anticonvulsants . The most active compounds in this series demonstrated effective protection against induced seizures, suggesting that this compound may possess similar properties.

Neurotoxicity Assessment

To assess the safety profile, neurotoxicity was evaluated using the rotorod test, which measures motor coordination in rodents. Compounds with favorable therapeutic indices were identified, highlighting the importance of balancing efficacy with safety in drug development .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Study Evaluated various azaspiro derivativesSome compounds showed ED50 values lower than standard treatments like phenytoin, indicating potential for new anticonvulsants .
Synthesis and Characterization Developed synthetic routes for azaspiro compoundsEstablished methods for producing biologically active derivatives .
Toxicology Studies Assessed neurotoxicity via rotorod testIdentified compounds with high protective indices, suggesting a favorable safety profile for further research .

Discussion

The biological activity of this compound is primarily linked to its structural features that allow interaction with biological targets involved in seizure pathways. The spirocyclic nature enhances its binding affinity and selectivity towards specific receptors or enzymes.

Future research should focus on:

  • In vivo studies to further validate efficacy and safety.
  • Mechanistic studies to elucidate the pathways through which these compounds exert their effects.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.

Q & A

Q. What are the common synthetic routes for tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multistep protocols involving spirocyclic intermediate formation. A key step is the alkylation of imine analogs under phase-transfer catalysis (PTC) conditions. For example, a one-pot double allylic alkylation of glycine-derived imines using a chinchonidine-derived catalyst yields enantiomerically enriched intermediates (e.g., 50% yield for methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate via DMSO/NaCl-mediated hydrolysis; Step 3, ). Subsequent Boc protection with triethylamine and DMAP achieves final product isolation (Step 4, ). Optimizing solvent polarity, catalyst loading, and temperature (e.g., reflux vs. room temperature) significantly impacts yield and purity.

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • NMR : Key signals include sp³ hybridized carbons (δ 70–80 ppm for spiro carbons) and tert-butyl protons (δ 1.2–1.4 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve challenges posed by the spirocyclic structure, such as torsional strain and hydrogen-bonding networks. Graph set analysis (e.g., Etter’s formalism) characterizes hydrogen-bond motifs in crystal packing .

Q. What safety protocols are recommended for handling and storing this compound?

  • Handling : Avoid skin/eye contact and inhalation; use non-sparking tools and grounded containers to prevent electrostatic discharge .
  • Storage : Keep in tightly sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area away from ignition sources .

Advanced Research Questions

Q. How can enantioselective synthesis of this spirocyclic compound be achieved, and what catalysts are effective?

Enantioselectivity is achieved via phase-transfer catalysis (PTC) with chinchonidine-derived catalysts, which induce asymmetric induction during allylic alkylation. For example, (S)-4-methyleneproline derivatives are synthesized with >90% enantiomeric excess (ee) using this method, critical for medicinal chemistry applications . Alternative catalysts (e.g., Cinchona alkaloids) may require optimization of solvent systems (toluene/water biphasic) and counterion selection (e.g., bromide vs. iodide) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

The spirocyclic structure introduces torsional strain and disordered hydrogen-bond networks. SHELXL refinement strategies include:

  • Applying TWIN commands for handling twinned crystals.
  • Using restraints for bond lengths/angles in strained cyclopropane rings.
  • Analyzing hydrogen-bonding patterns via graph set theory (e.g., R₂²(8) motifs) to validate packing models .

Q. How is this compound utilized in the synthesis of antiviral agents like ledipasvir?

The spirocyclic scaffold serves as a rigid proline analog in peptidomimetic drug design. For example, this compound is a precursor to N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in ledipasvir’s industrial synthesis . Its conformational restraint enhances target binding affinity while reducing metabolic degradation .

Q. How can researchers address contradictions in reported synthetic yields or enantiomeric excess across studies?

Discrepancies often stem from:

  • Catalyst purity : Impurities in PTC catalysts reduce ee; recrystallization or chromatography is recommended .
  • Reaction scale : Multigram syntheses (e.g., 24 g batches) may require slower reagent addition to control exothermicity, improving yield reproducibility .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability but may complicate Boc protection steps .

Q. What role does hydrogen bonding play in the solid-state properties of this compound?

Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing and influence solubility. Graph set analysis identifies recurring motifs (e.g., C(4) chains or R₂²(8) rings), guiding co-crystal design for improved bioavailability . SHELXL-generated electron density maps validate these interactions .

Q. Methodological Notes

  • Synthetic Optimization : Pilot reactions should test Boc protection under anhydrous conditions (DMAP catalysis) to minimize side reactions .
  • Crystallography : High-resolution data (≤0.8 Å) is critical for resolving spirocyclic disorder; low-temperature data collection (100 K) reduces thermal motion artifacts .
  • Safety : Conduct hazard assessments using SDS from reliable suppliers (e.g., Combi-Blocks) rather than extrapolating from structurally dissimilar compounds .

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